molecular formula C15H14O3 B4238713 3-tert-butyl-7H-furo[3,2-g]chromen-7-one

3-tert-butyl-7H-furo[3,2-g]chromen-7-one

Cat. No.: B4238713
M. Wt: 242.27 g/mol
InChI Key: LKIKMHBWPUNRFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-tert-butyl-7H-furo[3,2-g]chromen-7-one is a synthetic derivative based on the furocoumarin core structure. Furocoumarins, such as psoralen, are a class of organic compounds known for their significant biological activities and are extensively studied in molecular biology and medicinal chemistry research . These compounds are characterized by a fused furan and chromenone ring system. The tert-butyl substituent in this particular derivative is typically incorporated to influence the compound's steric and electronic properties, which can modulate its reactivity, interaction with biological targets, and overall physicochemical characteristics like metabolic stability and lipophilicity. While the specific biological profile of this compound is a subject for ongoing investigation, related furocoumarins are well-documented for their ability to intercalate into DNA and form monoadducts or cross-links upon activation with ultraviolet (UVA) radiation, a mechanism exploited in phototherapy and photochemotherapy research . Other researched applications for furocoumarin derivatives include their potential as enzyme inhibitors or probes for studying protein interactions. This compound is presented as a high-purity chemical building block for use in drug discovery screening programs, medicinal chemistry efforts for lead optimization, and basic biochemical research. It is available as a dry powder for maximum stability and solubility in various organic solvents. This product is strictly labeled "For Research Use Only" and is not intended for human or veterinary diagnostic or therapeutic applications. Researchers should consult the relevant Safety Data Sheet (SDS) prior to use and handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

3-tert-butylfuro[3,2-g]chromen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-15(2,3)11-8-17-13-7-12-9(6-10(11)13)4-5-14(16)18-12/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKIKMHBWPUNRFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=COC2=C1C=C3C=CC(=O)OC3=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-butyl-7H-furo[3,2-g]chromen-7-one typically involves the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the chromenone moiety: This step involves the condensation of the furan ring with a suitable chromenone precursor, often under reflux conditions in the presence of a catalyst.

    Introduction of the tert-butyl group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-tert-butyl-7H-furo[3,2-g]chromen-7-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated derivatives in the presence of a nucleophile like sodium methoxide.

Major Products Formed

    Oxidation: Oxidized furocoumarin derivatives.

    Reduction: Reduced furocoumarin derivatives.

    Substitution: Substituted furocoumarin derivatives with various functional groups.

Scientific Research Applications

3-tert-butyl-7H-furo[3,2-g]chromen-7-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of skin disorders and cancer.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-tert-butyl-7H-furo[3,2-g]chromen-7-one involves its interaction with various molecular targets and pathways. For instance, it has been shown to regulate the expression of certain proteins involved in cell signaling pathways, such as the cAMP/PKA and MAPK pathways . This regulation can lead to the modulation of cellular processes like melanin synthesis and apoptosis.

Comparison with Similar Compounds

3-tert-butyl-7H-furo[3,2-g]chromen-7-one can be compared with other furocoumarins such as:

The uniqueness of this compound lies in its specific tert-butyl substitution, which can influence its chemical reactivity and biological activity.

Q & A

Q. How to design a study investigating the compound’s pharmacokinetics?

  • Methodological Answer :
  • In Vivo Models : Administer via oral gavage in rodents; collect plasma at timed intervals. Use LC-MS/MS to quantify compound levels .
  • ADME Prediction : Apply SwissADME to estimate logP (e.g., ~3.5 for tert-butyl derivatives) and cytochrome P450 metabolism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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